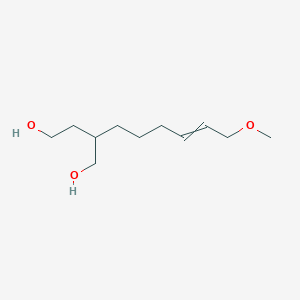
2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol is an organic compound with a unique structure that includes both an ether and a diol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyhex-4-en-1-ol with butane-1,4-diol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted ethers.
Aplicaciones Científicas De Investigación
2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol exerts its effects involves interactions with various molecular targets. The diol groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methoxy group can participate in electron-donating interactions, affecting the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylhept-4-en-1-yl 2-methylbutanoate: Similar in structure but with different functional groups.
6-Methylhept-4-en-1-yl isobutyrate: Another structurally related compound with distinct properties.
Uniqueness
This detailed article provides a comprehensive overview of 2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
651304-51-7 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2-(6-methoxyhex-4-enyl)butane-1,4-diol |
InChI |
InChI=1S/C11H22O3/c1-14-9-5-3-2-4-6-11(10-13)7-8-12/h3,5,11-13H,2,4,6-10H2,1H3 |
Clave InChI |
AFAHICHVRBRWKB-UHFFFAOYSA-N |
SMILES canónico |
COCC=CCCCC(CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


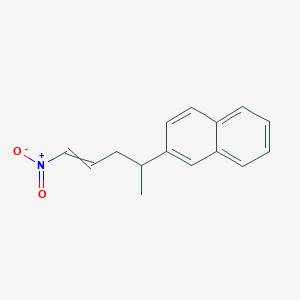
![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)
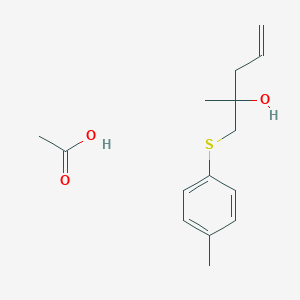
![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)
![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
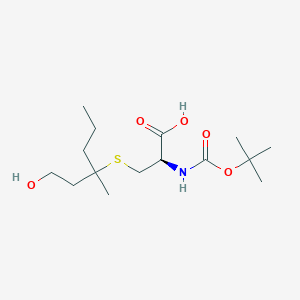

![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
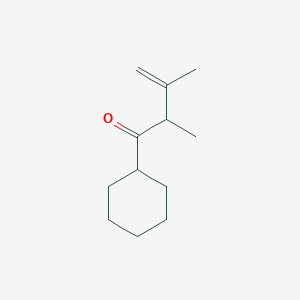
![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
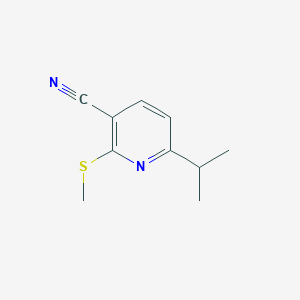
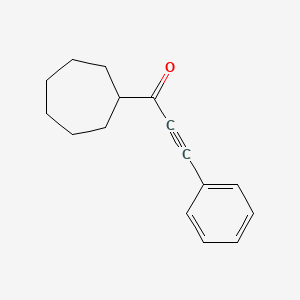
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
